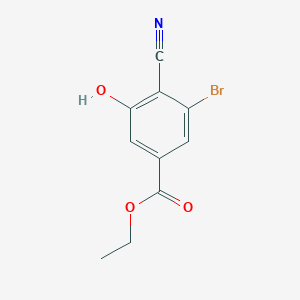

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 3-bromo-4-cyano-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)6-3-8(11)7(5-12)9(13)4-6/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRCDVWACQMQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Precursors

The synthesis begins with the preparation of methyl 4-hydroxybenzoate, which undergoes functionalization to introduce aldehyde and subsequently nitrile groups. According to recent patents, such as the method disclosed in WO2018121050A1, methyl 4-hydroxybenzoate is first converted into methyl 3-formyl-4-hydroxybenzoate via a formylation process involving paraformaldehyde and an appropriate catalyst (e.g., magnesium chloride, triethylamine). This step is performed under mild conditions (~60°C overnight) to ensure regioselectivity and high yield.

Subsequently, the aldehyde is transformed into the nitrile derivative through a nucleophilic substitution with hydroxylamine hydrochloride in the presence of acyl chlorides or cyanating agents, such as copper(I) cyanide, under controlled temperature conditions (~80°C). This step introduces the cyano group at the desired position, completing the precursor synthesis.

Bromination of the Aromatic Ring

The key step involves regioselective bromination at the 3-position of the benzoate ring. Literature indicates that bromination is typically achieved using N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane, with temperature control between -10°C to 50°C to prevent polybromination or undesired substitution. The presence of the hydroxyl group at the 5-position and the ester at the 1-position influences the regioselectivity, favoring substitution at the 3-position.

| Parameter | Details |

|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) or liquid bromine |

| Solvent | Dichloromethane, chloroform, or acetic acid |

| Temperature | -10°C to 50°C |

| Molar Ratios | Brominating agent to substrate: 1.0–1.2:1 |

The process benefits from using liquid bromine in some protocols, with the molar ratio of bromine to substrate maintained at approximately 1.2:1, ensuring complete bromination with minimal overreaction.

Introduction of the Cyano Group

Following bromination, the nitrile group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the specific route. For example, cyanation can be performed by treating the brominated intermediate with copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (~80°C). This step is critical for regioselectivity at the 5-position, which is influenced by the electronic effects of existing substituents.

Hydroxyl Group Preservation and Esterification

The hydroxyl group at the 5-position remains intact or is introduced via selective hydroxylation if necessary. The esterification of the carboxylic acid to form the ethyl ester is achieved through Fischer esterification, typically involving ethanol and catalytic sulfuric acid under reflux conditions.

Purification and Characterization

The final product is purified via recrystallization or chromatography. Characterization employs spectroscopic techniques:

| Technique | Key Features | Interpretation |

|---|---|---|

| NMR (¹H, ¹³C) | Aromatic proton signals, ester methyl group (~1.3 ppm), nitrile carbon (~115 ppm) | Confirm substitution pattern and functional groups |

| IR | C≡N stretch (~2250 cm⁻¹), ester C=O (~1700 cm⁻¹), hydroxyl (~3400 cm⁻¹) | Verify functional groups |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight | Confirm molecular composition |

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Purpose | References |

|---|---|---|---|---|

| 1 | Paraformaldehyde, MgCl₂, triethylamine | 60°C, overnight | Formylation of methyl 4-hydroxybenzoate | WO2018121050A1 |

| 2 | Hydroxylamine hydrochloride, acyl chlorides | 80°C | Conversion to nitrile derivative | Patent CN103467296B |

| 3 | NBS or liquid bromine | -10°C to 50°C, in dichloromethane | Regioselective bromination | Patent CN103467296B |

| 4 | Copper(I) cyanide, DMF | 80°C | Cyanation at the brominated site | Literature synthesis |

| 5 | Ethanol, sulfuric acid | Reflux | Esterification | Standard organic synthesis |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction Reactions: The cyano group can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

Oxidation Reactions: The major product is 3-bromo-4-cyano-5-oxobenzoate.

Reduction Reactions: The major product is 3-bromo-4-aminomethyl-5-hydroxybenzoate.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyano group in the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its inhibitory effect.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Synthetic Routes : Analogous compounds (e.g., ethyl levulinate) are synthesized via acid-catalyzed esterification, suggesting similar methods could apply to the target compound .

Biological Activity

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate is a chemical compound that has garnered attention in various fields of research, particularly in biology and medicine. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Ethyl 3-bromo-4-cyano-5-hydroxybenzoate is characterized by the following structural features:

- Molecular Formula : C₉H₈BrN₁O₃

- Molecular Weight : 244.07 g/mol

- Functional Groups : Bromine (Br), cyano (CN), and hydroxyl (OH) groups.

These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of ethyl 3-bromo-4-cyano-5-hydroxybenzoate primarily involves its interactions with various enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may block substrate access and reduce enzyme activity. This mechanism is crucial for its potential therapeutic effects.

- Receptor Binding : Ethyl 3-bromo-4-cyano-5-hydroxybenzoate may bind to cell surface receptors, modulating signal transduction pathways that affect cellular responses. This interaction can influence processes such as inflammation and cell proliferation.

- Influence on Molecular Pathways : The compound may affect pathways involved in apoptosis (programmed cell death) and other critical cellular functions, potentially leading to anticancer effects.

Biological Activities

Research indicates that ethyl 3-bromo-4-cyano-5-hydroxybenzoate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of ethyl 3-bromo-4-cyano-5-hydroxybenzoate, researchers treated various cancer cell lines with the compound. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting that the compound effectively triggers programmed cell death in these cells. This study highlights the potential of ethyl 3-bromo-4-cyano-5-hydroxybenzoate as a lead compound for developing new cancer therapies.

Future Directions

The promising biological activities of ethyl 3-bromo-4-cyano-5-hydroxybenzoate warrant further investigation. Future research could focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of the compound before clinical trials.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 3-bromo-4-cyano-5-hydroxybenzoate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves bromination, cyanation, and esterification. Key steps include:

- Bromination : Electrophilic aromatic substitution using bromine in polar aprotic solvents (e.g., DMF) at 0–25°C to control regioselectivity .

- Cyanation : CuCN-mediated substitution or Pd-catalyzed cross-coupling for cyano group introduction .

- Esterification : Ethanol in acidic conditions (H₂SO₄) to form the ester .

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂, DMF, 25°C | 60–75% | 85–90% |

| Cyanation | CuCN, DMF, 80°C | 50–65% | 80–88% |

| Esterification | EtOH, H₂SO₄, reflux | 70–85% | 90–95% |

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate?

- NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm), ester methyl at δ 1.3–1.5 ppm, hydroxy proton (broad, δ 5.5–6.0 ppm) .

- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm, cyano (C≡N) at δ 115–120 ppm .

- IR : Strong absorption at ~2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), and 3300 cm⁻¹ (O-H) .

- MS : Molecular ion [M+H]⁺ at m/z 286–288 (Br isotope pattern) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate in nucleophilic aromatic substitution (NAS)?

- Mechanism : The bromine atom acts as a leaving group. Electron-withdrawing groups (cyano, ester) activate the ring for NAS by stabilizing the Meisenheimer intermediate .

- Kinetic Studies : Rate constants vary with solvent polarity (e.g., DMF accelerates NAS by stabilizing charges).

- Computational Support : DFT studies show a lower activation energy (ΔG‡ ~25 kcal/mol) for NAS compared to non-activated substrates .

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

- Case Study : Analogs like Ethyl 4-bromo-3-cyano-5-formylbenzoate show conflicting antimicrobial IC₅₀ values (2–50 µM).

- Resolution :

- Assay Variability : Test under standardized conditions (e.g., pH 7.4, 37°C) .

- Structural Modifications : Replace the hydroxy group with methoxy to reduce hydrogen bonding interference .

- Data Table :

| Analog | Bioactivity (IC₅₀) | Assay Conditions |

|---|---|---|

| 5-Hydroxy derivative | 2–10 µM | pH 7.0, 24h incubation |

| 5-Methoxy derivative | 15–50 µM | pH 7.4, 48h incubation |

Q. What computational tools predict the crystallographic behavior of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate?

- Software : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are widely used .

- Parameters :

- Hydrogen bonding: O-H···N≡C interactions stabilize the lattice.

- Torsion angles: Ester group rotation (C-O-C=O) affects packing .

Methodological Challenges

Q. How can researchers mitigate competing side reactions during cyanation of brominated precursors?

- Prevention :

- Use anhydrous conditions to avoid hydrolysis of CN to CONH₂ .

- Catalytic Pd(0) with Zn(CN)₂ reduces CuCN side products .

- Monitoring : In-situ FTIR tracks CN group formation (2250 cm⁻¹) .

Q. What strategies improve the solubility of Ethyl 3-bromo-4-cyano-5-hydroxybenzoate for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.